molecular formula C13H20BrNO B14419592 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide CAS No. 81185-33-3

7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

Cat. No.: B14419592
CAS No.: 81185-33-3
M. Wt: 286.21 g/mol
InChI Key: NMDKIVHZKLVPLQ-UHFFFAOYSA-N
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Description

7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a propylamino group attached to a tetrahydronaphthalenol backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Amine Introduction: The propylamino group is introduced through a nucleophilic substitution reaction, often using propylamine as the nucleophile.

    Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalenol structure.

    Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Further reduction can lead to fully saturated naphthalene derivatives.

    Substitution: The propylamino group can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including alkyl halides and acyl chlorides.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Fully saturated naphthalene derivatives.

    Substitution Products: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-2-ol: A positional isomer with similar properties but different biological activity.

    8-Amino-7-ethyltheophylline: Another compound with a similar structure but different functional groups.

Uniqueness

7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it particularly useful in various applications.

Properties

CAS No.

81185-33-3

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

7-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C13H19NO.BrH/c1-2-8-14-11-7-6-10-4-3-5-13(15)12(10)9-11;/h3-5,11,14-15H,2,6-9H2,1H3;1H

InChI Key

NMDKIVHZKLVPLQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC2=C(C1)C(=CC=C2)O.Br

Origin of Product

United States

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